molecular formula C27H22FN5O4 B2381474 2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1032001-75-4

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2381474
CAS No.: 1032001-75-4
M. Wt: 499.502
InChI Key: JBWGOQUZOZORNG-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core substituted with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group at position 3 and a methyl group at position 5. The acetamide moiety is linked to a 2-methoxy-5-methylphenyl group, contributing to its distinct physicochemical and pharmacological profile.

Properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4/c1-15-7-10-22(36-3)21(11-15)30-23(34)14-33-13-20(24(35)19-9-8-16(2)29-26(19)33)27-31-25(32-37-27)17-5-4-6-18(28)12-17/h4-13H,14H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWGOQUZOZORNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H21FN4O3\text{C}_{20}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{3}

Antibacterial Activity

Research indicates that compounds containing 1,2,4-oxadiazole and naphthyridine moieties exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorinated phenyl group enhances the antibacterial potency by increasing lipophilicity and facilitating membrane penetration .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
Compound CP. aeruginosa15 µg/mL

Anticancer Activity

The anticancer potential of similar oxadiazole derivatives has been explored in various studies. For instance, compounds with oxadiazole structures were found to inhibit cancer cell proliferation in vitro, with IC50 values ranging from 10 to 30 µM against different cancer cell lines . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 2: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)
Compound DHeLa (cervical)25
Compound EMCF-7 (breast)18
Compound FA549 (lung)22

Anti-inflammatory Activity

Recent studies have also pointed to the anti-inflammatory effects of oxadiazole derivatives. These compounds have been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models . The inhibition of these cytokines suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies

  • Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several oxadiazole derivatives against E. coli and P. aeruginosa. The results indicated that compounds with a fluorinated phenyl group exhibited lower MIC values compared to non-fluorinated counterparts, suggesting enhanced activity due to electronic effects .
  • Anticancer Mechanisms : Another study focused on the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells. The research demonstrated that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as chemotherapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this structure. For instance, derivatives with oxadiazole moieties have shown significant activity against various cancer cell lines. A related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells, indicating that modifications in the oxadiazole and naphthyridine structures can lead to enhanced anticancer efficacy .

Antimicrobial Properties

Compounds containing oxadiazole rings have been investigated for their antimicrobial activities. The presence of multiple functional groups allows for interactions with bacterial enzymes or cell membranes, potentially leading to effective antimicrobial agents. Research has indicated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored through in silico studies that suggest their ability to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase. These findings point towards the compound’s capacity to serve as a lead for developing new anti-inflammatory drugs .

Neuroprotective Effects

Preliminary studies suggest that derivatives of naphthyridine and oxadiazole may exhibit neuroprotective properties. This is attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neural tissues .

Case Study 1: Anticancer Activity

In a study published in the ACS Omega journal, researchers synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer activity, with some compounds achieving over 80% inhibition in cell growth .

Case Study 2: Antimicrobial Testing

A series of compounds similar to the target compound were evaluated for antimicrobial efficacy against common pathogens. The results showed promising activity against both Staphylococcus aureus and Escherichia coli, suggesting that the oxadiazole and naphthyridine frameworks contribute positively to antimicrobial action .

Case Study 3: In Silico Anti-inflammatory Studies

Molecular docking studies performed on a related compound indicated strong binding affinity to lipoxygenase enzymes, which are key players in inflammatory responses. This suggests that further exploration of this compound could yield effective anti-inflammatory agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazol-5-yl group is susceptible to nucleophilic substitution at the C-3 position due to electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Key observations include:

  • Reactivity with Amines : Under basic conditions (e.g., K₂CO₃, DMF, 80°C), the oxadiazole ring undergoes substitution with primary amines, yielding derivatives with modified substituents at the C-3 position.

  • Halogen Exchange : The fluorine atom on the 3-fluorophenyl group can participate in halogen-exchange reactions using catalysts like CuI or Pd(PPh₃)₄, enabling the introduction of other halogens or functional groups .

Table 1: Nucleophilic Substitution Conditions

ReagentConditionsProduct FormedYield (%)
BenzylamineDMF, K₂CO₃, 80°C, 12h3-(Benzylamino)-oxadiazole derivative72
Sodium AzideDMSO, 100°C, 6hAzido-substituted oxadiazole65
CuI/Pd(PPh₃)₄Toluene, 110°C, 24hChloro- or bromo-substituted aryl58

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with HCl (6M, reflux, 8h) cleaves the acetamide bond, producing 2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetic acid and 2-methoxy-5-methylaniline .

  • Basic Hydrolysis : NaOH (2M, ethanol, 60°C, 4h) yields the sodium salt of the carboxylic acid, which can be acidified to recover the free acid.

Oxidation-Reduction Reactions

The naphthyridine core and oxadiazole ring participate in redox processes:

  • Oxidation : Using KMnO₄ in acidic medium, the 7-methyl group on the naphthyridine oxidizes to a carboxylic acid, forming 2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide-7-carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the oxadiazole ring to a thioamide, though this pathway is less common .

Cyclization and Ring-Opening Reactions

The oxadiazole ring demonstrates both stability and reactivity under specific conditions:

  • Thermal Cyclization : Heating the compound at 150°C in DMF induces intramolecular cyclization between the naphthyridine nitrogen and the acetamide carbonyl, forming a fused tetracyclic structure.

  • Ring-Opening : Strong acids (e.g., H₂SO₄, 70°C) cleave the oxadiazole ring, producing a nitrile and hydroxylamine derivative .

Stability Under Physicochemical Conditions

Studies highlight the compound’s stability profile:

  • pH Stability : Stable in pH 4–9 (aqueous buffer, 25°C), but degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) media .

  • Thermal Stability : Decomposes at temperatures >200°C, with no degradation observed below this threshold under inert atmospheres.

Table 2: Degradation Products Under Stress Conditions

ConditionDegradation ProductMechanism
0.1M HCl, 70°C, 24h2-Methoxy-5-methylaniline + Oxadiazole acidHydrolysis
0.1M NaOH, 70°C, 24hSodium salt of naphthyridine carboxylic acidSaponification
H₂O₂ (3%), 25°C, 6hN-Oxide derivativeOxidation

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The compound shares structural homology with other acetamides, particularly in the N-arylacetamide scaffold. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight Use/Activity Reference
Target Compound 1,8-Naphthyridine, oxadiazole, fluorophenyl, methoxy-methylphenyl Not provided Not provided Hypothesized: Kinase inhibition
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 g/mol Herbicide (lipid synthesis inhibition)
N-(2-Methoxy-5-methylphenyl)-2-morpholinoacetamide Morpholino, methoxy-methylphenyl C₁₄H₂₀N₂O₃ 264.32 g/mol Unknown (pharmaceutical intermediate)
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Thienyl, chloro, dimethylphenyl C₁₅H₁₇ClN₂O₂S 324.83 g/mol Herbicide

Key Findings :

Structural Complexity vs. The fluorophenyl group may improve metabolic stability via reduced oxidative metabolism . In contrast, alachlor and thenylchlor prioritize lipophilic substituents (e.g., chloro, thienyl) for membrane penetration in herbicidal applications .

Functional Group Impact: The morpholino group in N-(2-methoxy-5-methylphenyl)-2-morpholinoacetamide increases polarity (predicted logP ~2.5) compared to the target’s fluorophenyl-naphthyridine system (predicted higher logP). This difference could influence solubility and bioavailability .

Pharmacological vs. Agrochemical Applications :

  • While the target compound’s structure aligns with kinase inhibitors (e.g., naphthyridine cores in EGFR inhibitors), alachlor and thenylchlor are optimized for herbicidal activity via disruption of plant lipid biosynthesis .

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